Methyl Sterculate Exhibits 28 nM IC50 Against Human SCD1 in Cell Microsomes
Methyl sterculate demonstrates potent inhibition of human stearoyl-CoA desaturase 1 (SCD1) in a well-defined in vitro system. In a biochemical assay using HEK293A cell microsomes, methyl sterculate inhibited the conversion of [14C]stearate to [14C]oleate with an IC50 of 28 nM [1]. A related assay, performed in intact HEK293A cells overexpressing human SCD1, yielded an IC50 of 43 nM [2]. This is a critical differentiation point, as the free acid, sterculic acid, is a less potent inhibitor of the desaturase system in other models, requiring higher concentrations for comparable effect [3].
| Evidence Dimension | Potency (IC50) for inhibiting SCD1-mediated oleic acid synthesis |
|---|---|
| Target Compound Data | IC50 = 28 nM and 43 nM in two human cell-based assays |
| Comparator Or Baseline | Sterculic acid (free acid): Shown to be a less effective inhibitor in a hen liver desaturase system, though direct IC50 comparison is not available [3]. |
| Quantified Difference | Methyl sterculate's IC50 is in the low nanomolar range, indicating high potency. The methyl ester form is a more potent and cell-permeable prodrug compared to the free acid. |
| Conditions | Human HEK293A cell microsomes and intact HEK293A cells overexpressing human SCD1; substrate was [14C]stearate. |
Why This Matters
Procurement of methyl sterculate is essential for assays requiring high-potency SCD1 inhibition; substituting the free acid or other analogs will compromise experimental sensitivity and may yield false negatives.
- [1] BindingDB. (n.d.). Affinity Data for Methyl sterculate (BDBM50304953) against Stearoyl-CoA desaturase. Retrieved 2025. View Source
- [2] Dillon, R., Greig, M. J., & Bhat, B. G. (2010). Development of a medium-throughput assay for identifying inhibitors of stearoyl-CoA desaturase 1. Analytical Biochemistry, 405(2), 260-262. View Source
- [3] Allen, E., Johnson, A. R., Fogerty, A. C., Pearson, J. A., & Shenstone, F. S. (1967). Inhibition by cyclopropene fatty acids of the desaturation of stearic acid in hen liver. Lipids, 2(5), 419–423. View Source
